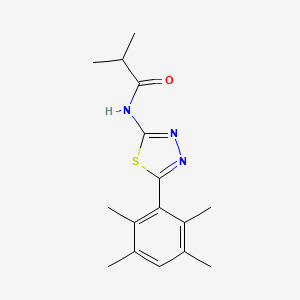

N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)isobutyramide

Description

Properties

IUPAC Name |

2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-8(2)14(20)17-16-19-18-15(21-16)13-11(5)9(3)7-10(4)12(13)6/h7-8H,1-6H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMBVWYFWVUWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)isobutyramide is a compound belonging to the class of thiadiazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides an overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 360.48 g/mol. The structure consists of a thiadiazole ring substituted at the 5-position with a 2,3,5,6-tetramethylphenyl group and linked to an isobutyramide moiety. This unique arrangement enhances its potential biological activity due to the electron-donating properties of the tetramethylphenyl group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The thiadiazole ring can inhibit various enzymes by binding to their active sites or altering their conformation.

- Receptor Modulation : It may interact with receptors involved in inflammatory and cancer pathways, potentially modulating their activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has gained attention in recent years. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In these studies, the compound was shown to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase.

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg over a period of two weeks.

- Mechanistic Insights : Further investigations revealed that the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors in treated tumor tissues. This suggests a mechanism involving the intrinsic apoptotic pathway.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features of N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)isobutyramide with analogous 1,3,4-thiadiazole derivatives from the evidence:

Key Observations :

- The target compound’s tetramethylphenyl group is bulkier than substituents in compounds (e.g., benzylthio in 5h ), which may reduce solubility but enhance lipophilicity .

Physicochemical Properties

Key Observations :

- Melting points vary significantly with substituent bulk and symmetry. For example, 8a (290°C) has a rigid pyridine-acetyl group, whereas 5h (133–135°C) with a flexible benzylthio group melts at a lower temperature . The target’s tetramethylphenyl group may elevate its melting point due to enhanced crystal packing.

- Yields for analogous compounds (68–88%) suggest that steric hindrance from the tetramethyl group in the target compound could moderately reduce synthetic efficiency .

Q & A

Q. What are the standard synthetic routes for synthesizing 1,3,4-thiadiazole derivatives like N-(5-aryl-1,3,4-thiadiazol-2-yl)isobutyramide?

- Methodological Answer : A common approach involves multi-step reactions starting with substituted hydrazinecarbothioamides. For example:

- Step 1 : React isothiocyanates with hydrazine hydrate to form N-substituted hydrazinecarbothioamides .

- Step 2 : Cyclize intermediates using carbondisulfide to yield 5-amino-1,3,4-thiadiazole-2-thiols .

- Step 3 : Introduce the isobutyramide group via acetylation with chloroacetyl chloride or similar reagents .

- Optimization : Microwave-assisted synthesis (e.g., 80°C for 30 min) improves yield and reduces reaction time for analogous compounds .

Q. How are spectroscopic techniques used to confirm the structure of thiadiazole derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1652–1666 cm⁻¹, NH stretches at 3285–3303 cm⁻¹) .

- NMR : Distinguishes substituents (e.g., methyl protons at 2.60–2.62 ppm, aromatic protons at 7.13–7.43 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS matches calculated values for C₁₀H₁₅N₃O₃S derivatives) .

Advanced Research Questions

Q. How can structural modifications enhance the anticancer activity of 1,3,4-thiadiazole derivatives?

- Methodological Answer :

- Substituent Analysis : Introducing electron-withdrawing groups (e.g., nitro, cyano) on the aryl ring improves cytotoxicity. For example, compound 7e (4-nitrophenyl substituent) showed potent pro-apoptotic effects .

- Heterocyclic Fusion : Analogues fused with pyridine or isoxazole rings (e.g., compound 8a ) exhibit enhanced lipoxygenase (15-LOX) inhibition, a target in cancer metastasis .

- Hybrid Molecules : Conjugation with known pharmacophores (e.g., tetrazoles) improves target specificity and reduces off-target effects .

Q. What strategies address poor aqueous solubility of thiadiazole derivatives in preclinical studies?

- Methodological Answer :

- Prodrug Design : Modify the isobutyramide group to a phosphate ester, which hydrolyzes in vivo to the active form .

- Nanoparticle Formulation : Encapsulate derivatives in PEGylated liposomes to enhance bioavailability, as demonstrated for BPTES analogs .

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays to maintain solubility without cytotoxicity .

Q. What in vitro assays evaluate the pro-apoptotic and cell-cycle effects of thiadiazole-based compounds?

- Methodological Answer :

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in treated cancer cell lines (e.g., MCF-7, HepG2) .

- Cell-Cycle Analysis : Use flow cytometry with propidium iodide staining to identify G1/S or G2/M arrest (e.g., compound 7c induced G2/M arrest at 10 µM) .

- Mitochondrial Membrane Potential (ΔΨm) : Assess using JC-1 dye to confirm intrinsic apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.